molecular formula C10H10N2O3 B13103477 3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one

3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B13103477
M. Wt: 206.20 g/mol
InChI Key: AVVFDTWEAVFUCJ-UHFFFAOYSA-N
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Description

3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with ethyl chloroformate. One common method is as follows:

    Starting Materials: Phenylhydrazine, ethyl chloroformate, and an appropriate carboxylic acid derivative.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C.

    Procedure: Phenylhydrazine is first reacted with the carboxylic acid derivative to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate to induce cyclization, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring can facilitate interactions with biological macromolecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    3-Ethoxy-5-(4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure with a methyl-substituted phenyl ring.

Uniqueness

3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group and the phenyl ring provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-ethoxy-5-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H10N2O3/c1-2-14-12-10(13)15-9(11-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

AVVFDTWEAVFUCJ-UHFFFAOYSA-N

Canonical SMILES

CCON1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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